CB[8] Host–Guest Encapsulation Selectivity: Butyl vs. Methyl and Ethyl 2-Naphthoate
In cucurbit[8]uril (CB[8])-mediated aqueous photodimerization, CB[8] encapsulates two molecules of methyl 2-naphthoate or ethyl 2-naphthoate to facilitate cubane-like photodimer formation, whereas butyl 2-naphthoate (3) does not undergo the same encapsulation-driven dimerization pathway under identical conditions . The paper explicitly reports that CB[8] can encapsulate two molecules of alkyl 2-naphthoate for substrates 1 (methyl) and 2 (ethyl) but that subtle changes in alkyl substituents significantly modulate the interaction, affording remarkable alterations in photochemical reactivity. The butyl ester's larger steric profile precludes the 2:1 host–guest stoichiometry accessible to the methyl and ethyl analogs, representing a binary on/off differentiation in supramolecular photoreactivity .
| Evidence Dimension | CB[8]-mediated encapsulation and photodimerization capability |
|---|---|
| Target Compound Data | Butyl 2-naphthoate (3): no 2:1 CB[8] encapsulation or cubane-like photodimer reported under standard aqueous CB[8] conditions |
| Comparator Or Baseline | Methyl 2-naphthoate (1) and ethyl 2-naphthoate (2): both form 2:1 host–guest complexes with CB[8] and yield cubane-like photodimers |
| Quantified Difference | Qualitative on/off differentiation: encapsulation-driven photodimerization observed for methyl and ethyl esters; not observed for butyl ester under identical conditions |
| Conditions | Aqueous cucurbit[8]uril solution, photoirradiation; Tetrahedron Lett. 2008, 49, 1502–1505 |
Why This Matters
For researchers designing CB[n]-based supramolecular systems or photochemical reactors, butyl 2-naphthoate serves as a steric exclusion control, enabling selective CB[8] guest discrimination that methyl or ethyl analogs cannot provide.
- [1] Wu, X.-L.; Luo, L.; Lei, L.; Liao, G.-H.; Wu, L.-Z.; Tung, C.-H. Cucurbit[8]uril-mediated photodimerization of alkyl 2-naphthoate in aqueous solution. Tetrahedron Lett. 2008, 49 (9), 1502–1505. DOI: 10.1016/j.tetlet.2007.12.107. View Source
